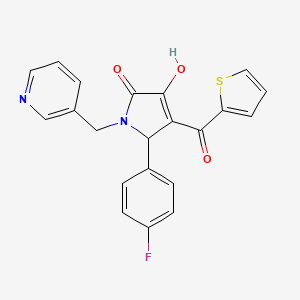

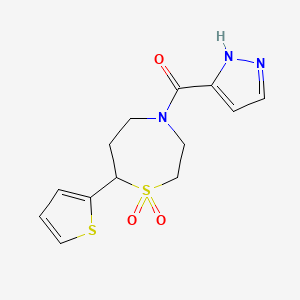

![molecular formula C6H12N4 B2969876 N-[(3-Methyltriazol-4-yl)methyl]ethanamine CAS No. 1597300-38-3](/img/structure/B2969876.png)

N-[(3-Methyltriazol-4-yl)methyl]ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(3-Methyltriazol-4-yl)methyl]ethanamine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves designing, synthesizing, and characterizing a series of novel triazole-based compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of triazole compounds is determined using single crystal X-ray diffraction . Theoretical and experimental results are compared to ensure compatibility . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agent in Cancer Research

Compounds with a triazole moiety, such as the one you’re interested in, have been studied for their antiproliferative effects against various cancer cell lines. For instance, derivatives of 1,2,3-triazoles have shown noteworthy effects against human acute myeloid leukemia (AML) cells .

Click Chemistry Applications

The triazole ring is a crucial component in ‘click chemistry’, which is widely used for creating diverse molecular structures with potential biological activity. This chemistry approach has been used to prepare compounds with significant biological activities .

Synthesis of Phosphinates and Phosphates

Triazole-containing compounds have been synthesized for creating phosphinates and phosphates, which are important in various chemical reactions and potential therapeutic agents .

Apoptosis Induction

Some triazole derivatives have been found to induce apoptosis in cancer cells, which is a form of programmed cell death important for stopping the proliferation of cancer cells .

Ligand for CuAAC

Triazoles can act as ligands in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a reaction that forms the backbone of many synthetic processes, including the synthesis of biologically active molecules .

Antioxidant Potential

Compounds containing imidazole, which is structurally similar to triazole, have shown good antioxidant potential. This suggests that triazole derivatives could also be explored for their antioxidant properties .

Wirkmechanismus

The mode of action of triazole derivatives generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact targets and mode of action can vary widely depending on the specific structure of the compound and its functional groups .

The pharmacokinetics of triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The action environment, including factors such as pH, temperature, and presence of other substances, can influence the stability, efficacy, and action of the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-methyltriazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-7-4-6-5-8-9-10(6)2/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOPPJKVWGIQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=NN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Methyltriazol-4-yl)methyl]ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

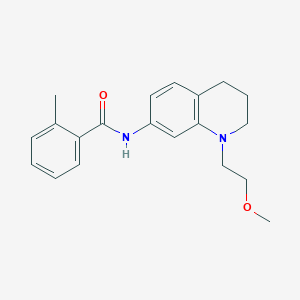

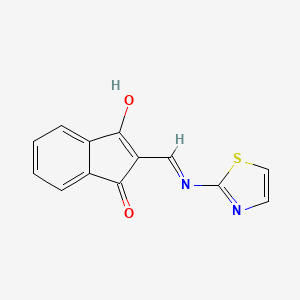

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)

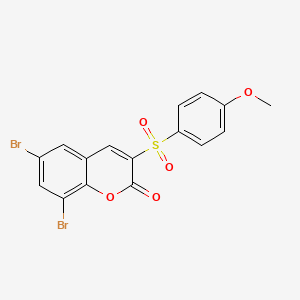

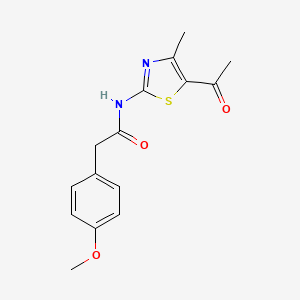

![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)

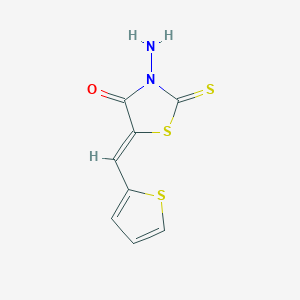

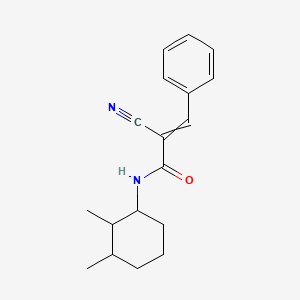

![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2969801.png)

![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)